molecular formula C20H20FN3O2 B14924517 Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B14924517
M. Wt: 353.4 g/mol
InChI Key: FJVMIVLWVICRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features an azepane ring, a fluorophenyl group, and an oxazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyridine core, followed by the introduction of the fluorophenyl group and the azepane ring. Common reagents used in these reactions include fluorobenzene, methylpyridine, and azepane. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(4-tert-butylphenyl)methanone
  • (3-Fluorophenyl){4-[6-(4-methylbenzyl)-3-(3-pyridinyl)[1,2]oxazolo[5,4-d]pyrimidin-4-yl]-1,4-dia

Uniqueness

Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is unique due to its specific combination of functional groups and heterocyclic rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

azepan-1-yl-[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C20H20FN3O2/c1-13-12-15(20(25)24-10-6-2-3-7-11-24)17-18(23-26-19(17)22-13)14-8-4-5-9-16(14)21/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3

InChI Key

FJVMIVLWVICRGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)N4CCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.